molecular formula C18H20FNO B8574319 2-(Dimethylamino)-1-(4-fluorophenyl)-2-methyl-3-phenylpropan-1-one CAS No. 119312-55-9

2-(Dimethylamino)-1-(4-fluorophenyl)-2-methyl-3-phenylpropan-1-one

Cat. No. B8574319
CAS RN: 119312-55-9
M. Wt: 285.4 g/mol
InChI Key: IWNBCHFEQQACFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)-1-(4-fluorophenyl)-2-methyl-3-phenylpropan-1-one is a useful research compound. Its molecular formula is C18H20FNO and its molecular weight is 285.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Dimethylamino)-1-(4-fluorophenyl)-2-methyl-3-phenylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dimethylamino)-1-(4-fluorophenyl)-2-methyl-3-phenylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

119312-55-9

Molecular Formula

C18H20FNO

Molecular Weight

285.4 g/mol

IUPAC Name

2-(dimethylamino)-1-(4-fluorophenyl)-2-methyl-3-phenylpropan-1-one

InChI

InChI=1S/C18H20FNO/c1-18(20(2)3,13-14-7-5-4-6-8-14)17(21)15-9-11-16(19)12-10-15/h4-12H,13H2,1-3H3

InChI Key

IWNBCHFEQQACFM-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)(C(=O)C2=CC=C(C=C2)F)N(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

11.2 g of sodium hydride (66%) are washed with hexane to remove oil, and added to 200 ml of dry dimethylacetamide. 50.0 g (0.256 mol) of 1-(4-fluorophenyl)-2-dimethylamino-propan-1-one (prepared by the method described in U.S. Pat. No. 5,534,629) are dissolved in 50 ml of dry dimethylacetamide and added dropwise to the above described solution. Successively, 48.2 g (0.282 mol) of benzyl bromide are slowly added dropwise with stirring and warmed up to 105° C. When the mixture has been stirred at this temperature for 12 h, the reaction mixture is poured to 500 ml of ice/water and extracted with toluene. The organic phase is washed with water, dried over MgSO4 and evaporated. The residue is purified by column chromatography on silica gel with ethyl acetate-hexane (1:20) as eluent. The structure is confirmed by the 1H-NMR-spectrum, measured in CDCl3. The signals (δ in ppm) are 1.17 (s,3H), 2.33 (s,6H), 2.96 (d, 1H), 3.39 (d, 1H), 6.87 (m,2H), 7.03-7.13 (m,5H), 8.55 (m, 2H).
Name
1-(4-fluorophenyl)-2-dimethylamino-propan-1-one
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
48.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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